molecular formula C8H9NO B046363 N-Methylformanilide CAS No. 93-61-8

N-Methylformanilide

Cat. No. B046363
CAS RN: 93-61-8
M. Wt: 135.16 g/mol
InChI Key: JIKUXBYRTXDNIY-UHFFFAOYSA-N
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Patent
US05242796

Procedure details

Phosphorus oxychloride (80 mL, 0.86 mol) was added to a stirred mixture of N-methylformanilide (102 mL, 0.82 mol) in ether (250 mL). The mixture was stirred for 1 hour at room temperature and then cooled in ice. 2-Methyl resorcinol (Aldrich, 100 g, 0.81 mol) was added and the mixture was allowed to warm to room temperature while stirring overnight. The precipitated intermediate product was collected by filtration and rinsed with ether (3×). the intermediate was hydrolyzed by dissolving in a mixture of acetone (250 mL) and water (250 mL) and stirring for 30 minutes. Water (2 L) was added, the mixture was brought to a boil, and then allowed to cool and deposit crystalline product. This was recrystallized a second time from water (4 L) to afford pure product (70 g, 57%). M.p. 150° C. (Lit. 152°-3° C. [W. Baker et al., J. Chem. Soc., 2834-5 (1949). ]. NMR (DMSO-d6): δ 1.973 (s, 3H), 6.551 (d, J=8.5 hz, 1H), 7.428 (d, J-8.5 hz, 1H), 9.703 (s, 1H), 10.745 (s, 1H), and 11.592 (s, 1H).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN([CH:14]=[O:15])C1C=CC=CC=1.[CH3:16][C:17]1[C:23]([OH:24])=[CH:22][CH:21]=[CH:20][C:18]=1[OH:19]>CCOCC>[OH:19][C:18]1[C:17]([CH3:16])=[C:23]([OH:24])[CH:22]=[CH:21][C:20]=1[CH:14]=[O:15]

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
102 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C=O
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CC1=C(O)C=CC=C1O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
while stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated intermediate product was collected by filtration
WASH
Type
WASH
Details
rinsed with ether (3×)
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in a mixture of acetone (250 mL) and water (250 mL)
STIRRING
Type
STIRRING
Details
stirring for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Water (2 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
This was recrystallized a second time from water (4 L)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1C)O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.